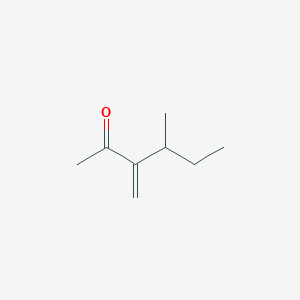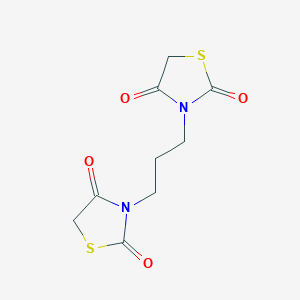
2,4-Thiazolidinedione, 3,3'-(1,3-propanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- typically involves the reaction of thiazolidinedione with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazolidinedione ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various functionalized thiazolidinedione derivatives
科学的研究の応用
2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: It has been investigated for its potential use in treating diabetes and cancer due to its ability to modulate biological pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties
作用機序
The mechanism of action of 2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. One of the primary targets is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. By binding to PPARγ, the compound can enhance insulin sensitivity and reduce blood glucose levels. Additionally, it can modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its anticancer effects .
類似化合物との比較
Similar Compounds
Thiazolidinedione: The parent compound, which shares the thiazolidinedione ring structure.
Pioglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Rosiglitazone: Another thiazolidinedione derivative with similar antidiabetic properties
Uniqueness
2,4-Thiazolidinedione, 3,3’-(1,3-propanediyl)bis- is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to its monofunctional counterparts. This bifunctionality also enhances its biological activity, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
58531-93-4 |
|---|---|
分子式 |
C9H10N2O4S2 |
分子量 |
274.3 g/mol |
IUPAC名 |
3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O4S2/c12-6-4-16-8(14)10(6)2-1-3-11-7(13)5-17-9(11)15/h1-5H2 |
InChIキー |
IWRNJUMOTZEQSM-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)S1)CCCN2C(=O)CSC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


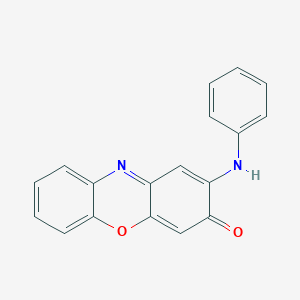

![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)

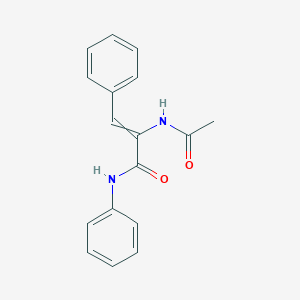
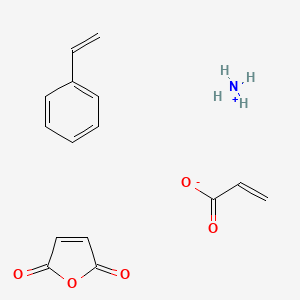
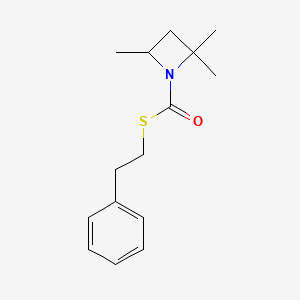

![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
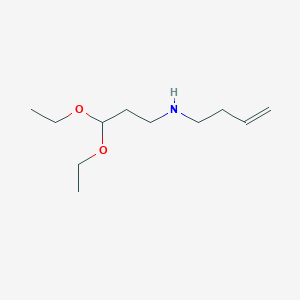
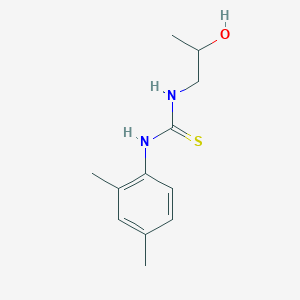
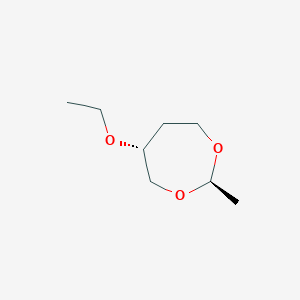
![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
